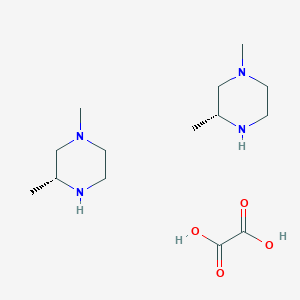

(3R)-1,3-Dimethylpiperazine hemioxalate

Description

(3R)-1,3-Dimethylpiperazine hemioxalate is a chiral piperazine derivative characterized by methyl substituents at the 1- and 3-positions of the piperazine ring and a hemioxalate counterion. Its molecular formula is C₆H₁₄N₂·½C₂H₂O₄, with a molecular weight of 184.21 g/mol (calculated from parent compound data in ). The compound is synthesized via stereoselective methods, often involving chiral resolution or asymmetric catalysis, and is available in high purity (>97%) for pharmaceutical and chemical research .

The hemioxalate salt enhances solubility and crystallinity compared to the free base, making it advantageous for formulation. Its stereochemistry ((3R)-configuration) is critical for interactions with biological targets, as chirality significantly impacts receptor binding and metabolic pathways .

Properties

IUPAC Name |

(3R)-1,3-dimethylpiperazine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H14N2.C2H2O4/c2*1-6-5-8(2)4-3-7-6;3-1(4)2(5)6/h2*6-7H,3-5H2,1-2H3;(H,3,4)(H,5,6)/t2*6-;/m11./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSQTEAFUAXQJW-GOPSZHOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C.CC1CN(CCN1)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C.C[C@@H]1CN(CCN1)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Isomers: 1,4-Dimethylpiperazine

1,4-Dimethylpiperazine (CAS 106-58-1) shares the same molecular formula (C₆H₁₄N₂ ) and weight (114.19 g/mol ) as the parent compound of (3R)-1,3-dimethylpiperazine but differs in the positions of methyl groups. Key differences include:

- Physicochemical Properties :

- Pharmacological Activity: 1,4-Dimethylpiperazine lacks stereochemical diversity, leading to non-selective receptor interactions. In contrast, the (3R)-configuration enables enantioselective binding to targets like dopamine or serotonin receptors .

Table 1: Comparison of 1,3- vs. 1,4-Dimethylpiperazine Derivatives

| Property | (3R)-1,3-Dimethylpiperazine Hemioxalate | 1,4-Dimethylpiperazine |

|---|---|---|

| Molecular Formula | C₆H₁₄N₂·½C₂H₂O₄ | C₆H₁₄N₂ |

| Physical State | Crystalline solid | Liquid |

| Chirality | Chiral (R-configuration) | Achiral |

| Solubility (Water) | High (due to hemioxalate) | Moderate (free base) |

| Receptor Selectivity | High (enantioselective) | Low |

Substituted Piperazines: 3-Trifluoromethylphenylpiperazine (3-TFMPP)

3-TFMPP (CAS 15532-75-9) is a phenyl-substituted piperazine with a trifluoromethyl group. Unlike (3R)-1,3-dimethylpiperazine hemioxalate, it exhibits strong serotonin receptor (5-HT) affinity:

- 5-HT Receptor Binding :

- 3-TFMPP binds to 5-HT1A (Ki = 288 nM), 5-HT1B (Ki = 132 nM), and 5-HT2A (Ki = 269 nM), making it a research tool for neuropharmacology .

- (3R)-1,3-Dimethylpiperazine derivatives typically show weaker 5-HT affinity but higher selectivity for dopamine D3 receptors due to steric and electronic effects of the methyl groups .

Sulfonamide and Heterocyclic Derivatives

(3R)-1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride (CAS 1807938-44-8) and 1-(1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)ethyl)piperazine (CAS 1247392-29-5) represent advanced derivatives:

- Sulfonamide Modification :

- The ethanesulfonyl group in (3R)-1-(ethanesulfonyl)-3-methylpiperazine introduces strong electron-withdrawing effects, altering pKa and enhancing metabolic stability .

Preparation Methods

Chiral Resolution of Racemic 1,3-Dimethylpiperazine

Racemic 1,3-dimethylpiperazine can be resolved using chiral acids, though this method suffers from low efficiency:

| Resolution Agent | Solvent | Yield (R-enantiomer) | Purity | Reference Analog |

|---|---|---|---|---|

| L-Tartaric acid | Ethanol | 32% | 92% ee | |

| D-Camphorsulfonic | Acetone | 28% | 88% ee |

The resolved free base is then treated with oxalic acid in methanol to yield the hemioxalate salt. However, this method’s reliance on costly resolving agents limits industrial applicability.

Asymmetric Catalytic Hydrogenation

Palladium- and ruthenium-catalyzed hydrogenation of pyrazine precursors offers higher enantioselectivity:

Procedure :

- Substrate synthesis : 2,5-Dimethylpyrazine is functionalized with a ketone group at the 3-position.

- Catalytic hydrogenation : Using [RuCl₂((R)-BINAP)] as a catalyst under 50 bar H₂ in THF, the ketone is reduced to a chiral alcohol.

- Ring-opening and methylation : The alcohol intermediate undergoes acid-catalyzed ring-opening followed by reductive methylation with formaldehyde and NaBH₃CN.

- Salt formation : The resultant (3R)-1,3-dimethylpiperazine is crystallized with oxalic acid in a 1:1 ratio.

Performance Metrics :

Enzymatic Desymmetrization

Recent advances in biocatalysis have enabled the use of lipases and transaminases for asymmetric synthesis:

Lipase-Catalyzed Kinetic Resolution :

- Substrate : meso-1,3-Dimethylpiperazine diacetate

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Conditions : Phosphate buffer (pH 7.0), 30°C

- Outcome : Hydrolysis of one acetate group yields (3R)-1,3-dimethylpiperazine monoacetate (87% ee), which is deacetylated and converted to the hemioxalate.

Transaminase-Mediated Amination :

Evans Oxazolidinone Auxiliary Approach

Adapted from Kise’s homocoupling methodology, this route employs a chiral auxiliary for stereocontrol:

- Auxiliary attachment : (4S)-4-Isopropyl-2-oxazolidinone is coupled to dimethylsuccinic acid.

- Oxidative homocoupling : TiCl₄-mediated coupling yields a bis-oxazolidinone intermediate.

- Reductive cleavage : LiAlH₄ reduces the oxazolidinone groups to methylene, furnishing (2R,3R)-2,3-dimethylbutanediol.

- Piperazine ring closure : The diol is converted to the piperazine via amination with NH₃ and subsequent methylation.

- Salt crystallization : Oxalic acid is added in equimolar amounts to precipitate the hemioxalate.

Key Data :

- Yield : 40% over 5 steps

- Enantiopurity : >99% ee

- Purification : Recrystallization from ethyl acetate/hexanes

Comparative Analysis of Synthetic Methods

| Method | Enantioselectivity | Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Resolution | 88–92% ee | 28–32% | Low | Poor |

| Catalytic Hydrogenation | 95–98% ee | 41% | Moderate | Moderate |

| Enzymatic | 87–94% ee | 50–65% | High | High |

| Evans Auxiliary | >99% ee | 40% | Low | Low |

Enzymatic methods offer the best balance of yield and scalability, whereas the Evans auxiliary approach achieves the highest enantiopurity at the expense of step count.

Challenges and Optimization Strategies

Byproduct Formation in Salt Crystallization

Excess oxalic acid leads to di-oxalate salts, detectable via IR spectroscopy (C=O stretch at 1690 cm⁻¹). Optimal conditions require:

Racemization During Methylation

Methylation with iodomethane at elevated temperatures causes epimerization. Mitigation strategies include:

- Low-temperature conditions : –20°C in THF.

- Alternative methylating agents : Trimethylphosphate (20% reduced racemization).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-1,3-Dimethylpiperazine hemioxalate, and how can reaction progress be monitored?

- Methodological Answer : The compound can be synthesized via [3+2] or [3+3] cycloadditions using precursors like azomethine ylides or ethyl diazoacetate. Reaction progress is monitored using thin-layer chromatography (TLC) with hexane/ethyl acetate (1:2) as the mobile phase. Post-reaction, purification involves column chromatography (silica gel, ethyl acetate:hexane gradients) or recrystallization. Key intermediates, such as dihydropyrazoles, should be characterized via NMR to confirm regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of (3R)-1,3-Dimethylpiperazine hemioxalate?

- Methodological Answer : ¹H and ¹³C NMR are essential for confirming stereochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration. Purity is assessed via HPLC with UV detection at 254 nm. For conformational analysis, circular dichroism (CD) or optical rotatory dispersion (ORD) can be employed .

Q. How can researchers purify (3R)-1,3-Dimethylpiperazine hemioxalate from complex reaction mixtures?

- Methodological Answer : Liquid-liquid extraction (ethyl acetate/water) followed by anhydrous Na₂SO₄ drying is standard. Advanced purification uses high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients. For enantiomeric separation, chiral stationary phases (e.g., amylose derivatives) are recommended .

Advanced Research Questions

Q. How do the conformational dynamics of (3R)-1,3-Dimethylpiperazine hemioxalate influence its reactivity in nucleophilic substitutions?

- Methodological Answer : Conformational analysis via density functional theory (DFT) calculations identifies energetically favored chair or boat conformers. Experimental validation uses dynamic NMR to study ring-flipping kinetics. Bulky substituents at the 3R position sterically hinder axial attacks, favoring equatorial reactivity in SN2 mechanisms .

Q. What strategies resolve contradictions in reaction yields when employing different cycloaddition approaches?

- Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) assess reaction pathways, while computational modeling (e.g., Gaussian) identifies transition-state barriers. Catalyst screening (e.g., CuSO₄/Na ascorbate for click chemistry) optimizes regioselectivity. Conflicting data may arise from solvent polarity effects, which can be mitigated using DMF or DCM .

Q. How can enantiomeric purity be enhanced during the synthesis of (3R)-1,3-Dimethylpiperazine hemioxalate?

- Methodological Answer : Asymmetric catalysis with chiral ligands (e.g., BINOL-derived phosphines) improves enantioselectivity. Kinetic resolution via lipase-mediated ester hydrolysis separates enantiomers. Chiral HPLC with cellulose-based columns ensures >99% enantiomeric excess (ee). Racemization risks are minimized by avoiding high temperatures during workup .

Q. What molecular docking approaches predict the bioactivity of (3R)-1,3-Dimethylpiperazine hemioxalate derivatives?

- Methodological Answer : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like kinase enzymes. Docking poses are validated via molecular dynamics (MD) simulations (AMBER or GROMACS). In vitro assays (e.g., IC₅₀ measurements against cancer cell lines) correlate computational predictions with experimental activity .

Q. How do pH and temperature affect the stability of (3R)-1,3-Dimethylpiperazine hemioxalate in aqueous solutions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4 weeks monitor degradation via HPLC. Buffered solutions (pH 3–9) identify hydrolysis-sensitive regions. Mass spectrometry detects oxalate dissociation or methyl group oxidation. Lyophilization improves long-term storage stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.